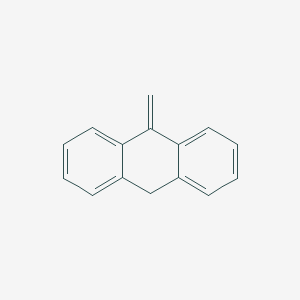

9-Methylidene-9,10-dihydroanthracene

Description

Contextualization within Bridged Polycyclic Aromatic Systems

The 9,10-dihydroanthracene (B76342) core is a fundamental component of various bridged polycyclic aromatic systems. These structures are often synthesized via [4+2] cycloaddition reactions, famously exemplified by the Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile, such as maleic anhydride. scribd.com This reaction specifically targets the 9 and 10 positions of anthracene, breaking the aromaticity of the central ring to form a bridged, non-planar 9,10-dihydroanthracene derivative. scribd.com The product, 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride, showcases the dihydroanthracene unit as a rigid scaffold. scribd.com

The study of 9-Methylidene-9,10-dihydroanthracene fits within this context as it represents a modification of this core structure. Instead of a bridge formed by a cycloaddition, the methylidene group introduces a π-bond exocyclic to the central, non-aromatic ring. This structural feature alters the geometry and electronic nature of the scaffold, providing a platform for investigating the interplay between the rigid bicyclic framework and the reactive exocyclic double bond.

Research Significance of the Dihydroanthracene Core

The 9,10-dihydroanthracene (DHA) moiety is of considerable interest to researchers for several key reasons. Unlike the planar, fully aromatic anthracene, the central ring of DHA adopts a distinct boat-shaped conformation. nih.gov This three-dimensional structure is a critical feature, influencing the molecule's packing in the solid state and its interaction with other molecules.

Furthermore, the disruption of aromaticity in the central ring results in specific reactivity at the 9 and 10 positions. The carbon-hydrogen bonds at these positions are significantly weaker than typical C-H bonds, with a bond dissociation energy estimated at approximately 78 kcal/mol. wikipedia.org This inherent weakness makes 9,10-dihydroanthracene an effective hydrogen-donor in various chemical reactions. wikipedia.org The reactivity of these sites is foundational to the synthesis of a wide array of derivatives, including those with alkyl, aryl, or functional group substitutions at the 9 and 10 positions. mdpi.comsemanticscholar.org The introduction of a methylidene group at the 9-position builds upon this inherent reactivity, creating a conjugated system that can influence the electronic properties of the entire molecule.

Below is a data table comparing the physical properties of the parent 9,10-dihydroanthracene with a simple alkyl-substituted derivative.

| Property | 9,10-Dihydroanthracene | 9,9-Dimethyl-9,10-dihydroanthracene |

| Molecular Formula | C₁₄H₁₂ | C₁₆H₁₆ |

| Molar Mass | 180.25 g/mol | 208.30 g/mol |

| Appearance | White solid | - |

| Melting Point | 108-109 °C | - |

| Boiling Point | 312 °C | - |

| CAS Number | 613-31-0 | 42332-94-5 |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Overview of Advanced Chemical Research Directions for this compound

Advanced research on this compound and related structures explores their unique chemical properties and potential applications. The presence of the exocyclic double bond in conjugation with the flanking benzene (B151609) rings opens up several avenues of investigation.

Synthesis and Reactivity: The development of versatile synthetic routes to substituted 9-methylidene-9,10-dihydroanthracenes is a key research focus. researchgate.net Studies on the reactivity of the exocyclic double bond, including addition reactions, polymerizations, and its role in pericyclic reactions, are crucial for understanding its chemical behavior. The electronic properties of these systems can be finely tuned by introducing various substituents, which in turn affects their reactivity. nih.gov

Materials Science: Derivatives of the dihydroanthracene core are being investigated for their applications in materials science. Modifications at the 9 and 10 positions can lead to compounds with interesting photophysical properties, such as fluorescence, making them candidates for use in electronic and photonic devices. mdpi.commdpi.com For instance, some derivatives have been explored as aggregation-induced emission (AIE) luminophores. rsc.org The introduction of a methylidene group provides another tool for tuning these optical and electronic properties.

Structural and Conformational Analysis: The non-planar nature of the dihydroanthracene core leads to interesting conformational dynamics. Research into the energy barriers for ring inversion in derivatives provides fundamental insights into their structural flexibility. researchgate.net Studies on derivatives like 9-(isopropylidene)-10,10-dimethyl-9,10-dihydroanthracene have quantified these energy barriers, contributing to a deeper understanding of the steric and electronic effects that govern the molecule's shape and dynamics. researchgate.net

Structure

3D Structure

Properties

CAS No. |

40476-29-7 |

|---|---|

Molecular Formula |

C15H12 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

10-methylidene-9H-anthracene |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9H,1,10H2 |

InChI Key |

JKJIYCKJURHVEF-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2=CC=CC=C2CC3=CC=CC=C13 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 9 Methylidene 9,10 Dihydroanthracene Systems

Oxidation and Autoxidation Mechanisms

The dihydroaromatic core of these systems is susceptible to oxidation, leading to the formation of the more stable, fully aromatic anthracene (B1667546) scaffold. This transformation can proceed through various mechanistic pathways, often involving molecular oxygen or other potent oxidizing agents.

While specific studies on the base-catalyzed autoxidation of 9-methylidene-9,10-dihydroanthracene are not extensively detailed in the provided literature, the general mechanism for related dihydroaromatic compounds involves the deprotonation of a C-H bond by a base. This generates a carbanion, which can then initiate a free-radical chain reaction with molecular oxygen. The process typically involves electron transfer from the carbanion to O₂, forming a substrate radical and a superoxide radical anion. This initiates a chain propagation sequence that ultimately leads to the oxidized aromatic product.

The aromatization of 9,10-dihydroanthracene (B76342) derivatives using molecular oxygen as the terminal oxidant is an environmentally favorable process that has been achieved using various catalytic systems. researchgate.netnoah.nrw These methods offer an alternative to stoichiometric reagents like quinones. noah.nrw

Several catalytic approaches have proven effective:

Ruthenium Porphyrin Complexes : Dioxoruthenium tetramesitylporphyrin complexes, Ru(tmp)(O)₂, have been employed as catalysts for the oxidation of 9,10-dihydroanthracene derivatives. researchgate.net At elevated temperatures (200°C), these systems can selectively produce anthraquinones, while the addition of sulfuric acid can steer the reaction to selectively form anthracenes. researchgate.net

Activated Carbon : An environmentally friendly method utilizes inexpensive and readily available activated carbon to promote the oxidative aromatization of 9,10-dihydroanthracenes with molecular oxygen. researchgate.net

Heteropoly Acids : The mixed addenda heteropoly acid H₅PMo₁₀V₂O₄₀ can catalyze the dehydrogenation of 9,10-dihydroanthracene at mild conditions (70°C) under 1 atm of dioxygen. noah.nrw The proposed mechanism involves successive one-electron transfers and proton abstractions from the substrate to the heteropoly acid, which is then reoxidized by O₂. noah.nrw

DDQ/NaNO₂ System : A combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and NaNO₂ serves as a highly efficient catalyst for the oxidative dehydrogenation of 9,10-dihydroanthracene. researchgate.net This system can achieve over 99% conversion to anthracene at 120°C under 1.3 MPa of O₂. researchgate.net The mechanism involves a catalytic cycle where the redox couples DDQ/DDQH₂ and NO₂/NO are coupled in the presence of oxygen. researchgate.net

The table below summarizes the conditions and outcomes for different catalytic systems.

| Catalyst System | Substrate | Oxidant | Temperature | Pressure | Conversion/Selectivity | Ref |

| DDQ / NaNO₂ | 9,10-dihydroanthracene | O₂ | 120 °C | 1.3 MPa | >99% conversion, 99% selectivity for anthracene | researchgate.net |

| H₅PMo₁₀V₂O₄₀ | 9,10-dihydroanthracene | O₂ | 70 °C | 1 atm | - | noah.nrw |

| Ru(tmp)(O)₂ | 9,10-dihydroanthracene | N₂O / O₂ | 200 °C | - | Selective for anthraquinones | researchgate.net |

The C-H bonds at the 9- and 10-positions of dihydroanthracene are susceptible to attack by potent oxidizing agents capable of hydrogen-atom abstraction (HAT). A notable example is the reaction with a copper(III)-hydroxide complex, LCuOH (where L = N,N′-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide). nih.gov

This complex reacts rapidly with 9,10-dihydroanthracene (DHA) to yield anthracene and the corresponding aquo complex LCu(H₂O). nih.gov The reaction follows a second-order rate law and exhibits a large kinetic isotope effect (kH/kD = 44 at -70 °C), which is consistent with a rate-determining HAT mechanism. nih.gov Despite being a weak oxidant, the LCuOH complex demonstrates a high rate of HAT from DHA due to the high basicity of its conjugate base, which results in a high O-H bond dissociation enthalpy (BDE) of 90 ± 3 kcal mol⁻¹ in the product complex. nih.gov In a different system, hydride abstraction from 9,10-dihydroanthracene has been observed in a molten SbCl₃-AlCl₃ medium, leading to the formation of the anthracenium ion. osti.gov

C-H Activation Reactions

Transition-metal complexes, particularly those featuring carbenes, can facilitate the activation of otherwise inert C-H bonds. The 9,10-dihydroanthracene framework has been used as a substrate to investigate such reactions.

The nucleophilic palladium carbene [PC(sp²)P]Pd(PMe₃) (where [PC(sp²)P] = bis[2-(diisopropylphosphino)phenyl]methylene) has been shown to react with 9,10-dihydroanthracene. acs.orgacs.org The reaction, conducted in C₆D₆ in a sealed NMR tube, requires heating for 36 hours at 90-100 °C. acs.org The transformation results in the formation of anthracene and a trigonal-planar Pd(0) species, [PC(H)₂P]Pd(PMe₃), where both hydrogen atoms from the 9- and 10-positions of the substrate are transferred to the former carbene carbon. acs.org The reactivity of this palladium carbene is influenced by the acidity (pKₐ) of the substrate's C-H bond, with substrates having a pKₐ higher than 29, such as diphenylmethane, showing no reaction. acs.orgacs.org

The table below details the reactivity of the palladium carbene with various substrates.

| Substrate | pKₐ | Reaction Conditions | Time | Product(s) | Ref |

| Phenylacetylene | 28.8 | Ambient Temp | 30 min | C-H activated product | acs.org |

| Acetone | 26.5 | Ambient Temp | 30 min | C-H activated product | acs.org |

| Acetonitrile (B52724) | 31.3 | Ambient Temp | 1 h | C-H activated product | acs.org |

| Fluorene | 22.6 | 90-100 °C | 6 h | C-H activated product | acs.org |

| 9,10-Dihydroanthracene | 30.1 | 90-100 °C | 36 h | [PC(H)₂P]Pd(PMe₃) + Anthracene | acs.org |

| Diphenylmethane | 32.2 | Prolonged Heating | - | No reaction | acs.org |

For the reaction between the nucleophilic palladium carbene and 9,10-dihydroanthracene, two primary mechanistic pathways have been considered: deprotonation and a radical mechanism. acs.org

Deprotonation Pathway : Given the established nucleophilicity of the palladium carbene, one plausible mechanism involves the deprotonation of 9,10-dihydroanthracene by the carbene. This would generate an intermediate that subsequently leads to the final products. acs.org

Radical Pathway : An alternative is a mechanism involving radical intermediates. However, attempts to detect paramagnetic species during the reaction using the Evans method (which measures magnetic susceptibility) were unsuccessful. acs.org

While the experimental results are inconclusive, the possibility of a deprotonation mechanism is considered plausible due to the carbene's nature. Nevertheless, a radical mechanism cannot be definitively ruled out based on the available data. acs.org

Rearrangement and Isomerization Processes

The structural dynamics of this compound and its derivatives are governed by a series of rearrangement and isomerization processes. These transformations, influenced by thermal, acidic, or photochemical stimuli, dictate the stability and reactivity of the system.

Thermal and Acid-Catalyzed Rearrangements

The exocyclic double bond in this compound introduces a degree of strain that can be alleviated through rearrangement to the more stable aromatic isomer, 9-methylanthracene (B110197). While specific studies on the thermal and acid-catalyzed rearrangement of the parent compound are not extensively detailed in the reviewed literature, the behavior of closely related systems provides insight into these processes.

In derivatives such as 10,10-dimethyl-9-methylene-9,10-dihydroanthracene, the central dihydroanthracene ring exists in a boat conformation. Thermal energy can induce a conformational isomerization, leading to an equilibrium between two boat forms. This process involves the interconversion of the two methyl groups between non-equivalent environments, a phenomenon that can be observed through nuclear magnetic resonance (NMR) spectroscopy. The rate of this interconversion is dependent on the temperature and the nature of the substituents on the methylidene carbon. For instance, in 10,10-dimethyl-9-dibromomethylene-9,10-dihydroanthracene, the coalescence of the two sharp methyl peaks in the NMR spectrum occurs at 91°C, indicating a higher energy barrier for this conformational change compared to derivatives with smaller substituents. cdnsciencepub.com

The following table summarizes the rate constants for the conformational isomerization of several 10,10-dimethyl-9-methylidene-9,10-dihydroanthracene derivatives at their coalescence temperatures.

| Compound | Substituents on Methylidene Carbon | Coalescence Temperature (°K) | Rate Constant (sec⁻¹) |

| II | Br, Br | 364 | 57 |

| III | Ph, Br | 305 | 35 |

| V | COOCH₃, H | 300 | 61 |

Data compiled from studies on hindered conformational isomerization of 9,10-dihydro-9,9-dimethyl-10-methyleneanthracenes. cdnsciencepub.com

Acid catalysis is expected to facilitate the isomerization of this compound to 9-methylanthracene by protonation of the exocyclic double bond. This would generate a tertiary carbocation at the 9-position, which can then eliminate a proton from the methyl group to yield the thermodynamically favored aromatic product.

cdnsciencepub.comblogspot.com-Sigmatropic Hydrogen Shifts and Isomeric Stabilization

Sigmatropic rearrangements represent a class of pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org A cdnsciencepub.comblogspot.com-sigmatropic hydrogen shift is a thermally allowed process that proceeds suprafacially, involving a cyclic transition state of six electrons (four from the π-system and two from the σ-bond). stereoelectronics.orglibretexts.org

In the context of this compound, a cdnsciencepub.comblogspot.com-sigmatropic hydrogen shift could potentially occur from the C10 position to the exocyclic methylene (B1212753) carbon. This would result in the formation of an isomer, 9-methyl-1,4-dihydroanthracene. However, the thermodynamic driving force for such a reaction is likely to be low due to the disruption of the benzenoid aromaticity of one of the side rings. The high stability of the starting material, where two benzene (B151609) rings are intact, makes this type of rearrangement less favorable compared to the aromatization to 9-methylanthracene.

The stabilization of various isomers is primarily dictated by the degree of aromaticity. The fully aromatic 9-methylanthracene is the most stable isomer. The this compound isomer retains the aromaticity of the two flanking benzene rings, contributing to its relative stability. wikipedia.org

Homolytic Hydrogen-Transfer Reactions

The 9,10-dihydroanthracene framework is known to participate in hydrogen-transfer reactions. The C-H bonds at the 9 and 10 positions are relatively weak, with a bond dissociation energy estimated to be around 78 kcal mol⁻¹, making them susceptible to homolytic cleavage. wikipedia.org This property allows 9,10-dihydroanthracene and its derivatives to act as hydrogen donors in radical reactions.

In the case of this compound, the presence of the dihydroanthracene moiety suggests that it could also participate in homolytic hydrogen-transfer reactions. For instance, it could potentially trap radical intermediates by donating a hydrogen atom from the 10-position. researchgate.net The resulting radical at the 10-position would be stabilized by resonance with the aromatic rings.

Furthermore, hydride abstraction from the 9,10-dihydroanthracene system by a strong oxidant can lead to the formation of the corresponding anthracenium ion. osti.gov This process involves the heterolytic cleavage of a C-H bond.

Bimolecular Reaction Pathways

The exocyclic double bond in this compound provides a site for various bimolecular reactions, most notably cycloadditions. The diene character of the central ring of the anthracene system is also a key feature in its reactivity.

The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of anthracene and its derivatives. blogspot.com The central ring of the anthracene core acts as a diene, reacting with a variety of dienophiles. orientjchem.orgresearchgate.net While specific examples involving this compound as the diene are not prevalent in the literature, its structural similarity to other 9-substituted anthracenes suggests it could undergo similar reactions. For instance, anthracene reacts with maleic anhydride in a Diels-Alder fashion to form a stable adduct. truman.eduscribd.com It is plausible that this compound could also react with suitable dienophiles across the 1,4-positions of the central ring, although the exocyclic methylene group might influence the stereoselectivity and regioselectivity of the reaction.

Nucleophilic and Electrophilic Reactions

The electronic nature of the exocyclic double bond in this compound allows for both nucleophilic and electrophilic attacks, leading to a variety of addition products.

Reactions with Excess Hydride Reagents

The reaction of this compound systems with hydride reagents highlights the nucleophilic addition to the exocyclic double bond. While the reaction with a stoichiometric amount of a hydride reagent like lithium aluminum hydride (LAH) can be used to synthesize this compound from a suitable precursor, the use of excess hydride leads to further reduction.

Specifically, the treatment of (9-anthrylmethyl)trimethylammonium chloride with one molar equivalent of LAH in refluxing tetrahydrofuran (B95107) predominantly yields this compound. However, when three molar equivalents of LAH are used, the reaction proceeds further. The excess hydride attacks the exocyclic methylene carbon, leading to the formation of 9-methyl-9,10-dihydroanthracene (B8533180). This transformation involves the nucleophilic addition of a hydride ion to the carbon of the methylene group, followed by protonation during workup.

The following table summarizes the products obtained from the reaction of a precursor with different amounts of lithium aluminum hydride.

| Molar Equivalents of LAH | Major Product(s) |

| 1 | This compound |

| 3 | 9-Methyl-9,10-dihydroanthracene |

Based on the reaction of (9-anthrylmethyl)trimethylammonium chloride with lithium aluminum hydride.

This reactivity demonstrates that the exocyclic double bond in this compound is susceptible to nucleophilic attack by strong hydride donors, providing a pathway to the corresponding 9-methyl-9,10-dihydroanthracene derivative.

Scant Evidence of Direct Electrophilic Attack on Anthracene Nuclei During Polymerization of this compound

Despite the inherent reactivity of the anthracene core, current scientific literature provides limited direct evidence or detailed investigation into electrophilic attack on the anthracene nuclei as a significant event during the polymerization of this compound.

The polymerization of monomers containing an exo-methylene group, such as this compound, typically proceeds via the vinyl group. In the context of cationic polymerization, an electrophile would be expected to preferentially attack the electron-rich exocyclic double bond to initiate the polymerization cascade. This process involves the formation of a carbocation at the benzylic position, which then propagates by attacking the methylene group of subsequent monomer units.

While the anthracene moiety is known to undergo electrophilic substitution reactions, this reactivity appears to be a separate consideration from the primary polymerization mechanism of its methylidene derivative. Theoretical principles suggest that for an electrophilic attack to occur on the aromatic rings of the anthracene nucleus during polymerization, it would likely be a side reaction competing with the main propagation pathway at the exocyclic double bond.

The electron density of the anthracene system is highest at the 9 and 10 positions. However, in this compound, the 9-position is substituted, which would direct any potential electrophilic attack on the nucleus to other positions. The reactivity of the anthracene core is generally influenced by both steric and electronic factors of its substituents.

Research into anthracene-containing polymers often focuses on leveraging the unique properties of the anthracene unit, such as its fluorescence or its ability to undergo [4+4] cycloaddition (photodimerization), to create functional or reversible polymer systems. Studies on the polymerization of related anthracene derivatives, such as those with methacryloyloxymethyl groups at the 9 and 10 positions, concentrate on the polymerization behavior of the methacrylate groups rather than electrophilic reactions with the anthracene core itself.

Structural and Conformational Analysis of 9 Methylidene 9,10 Dihydroanthracene Derivatives

Conformational Dynamics of the Dihydroanthracene Ring System

The central six-membered ring of 9,10-dihydroanthracene (B76342) and its derivatives is non-aromatic and flexible, leading to a complex conformational landscape. Understanding these dynamics is crucial for predicting the reactivity and properties of these compounds.

Pseudoboat Conformations and Rapid Interconversion

The 9,10-dihydroanthracene ring system typically adopts a non-planar boat or pseudoboat conformation. cdnsciencepub.comacs.orgresearchgate.net In the parent 9,10-dihydroanthracene, the molecule exists as two rapidly equilibrating boat conformations. acs.org This rapid interconversion, often referred to as ring inversion or flipping, leads to an averaging of the environments of the axial and equatorial protons at room temperature, as observed in NMR spectroscopy. cdnsciencepub.com The energy barrier for this interconversion is generally low. acs.org

In the case of 9-methylidene-9,10-dihydroanthracene derivatives, the central ring also exists in an equilibrium between two boat conformations. This rapid interconversion can render certain groups chemically equivalent on the NMR timescale. For instance, in 10,10-dimethyl-9-methylene-9,10-dihydroanthracene, the two methyl groups at the 10-position show a single absorption maximum in the NMR spectrum at room temperature due to this fast conformational flipping. cdnsciencepub.com

Influence of Substituents on Conformational Equilibrium

The presence of substituents on the dihydroanthracene ring can significantly influence the conformational equilibrium. Bulky substituents can alter the folding angle of the dihydroanthracene ring and may favor a more planar or a more puckered conformation depending on the nature and position of the substituents. acs.org

For example, empirical force field calculations on various methylated and ethylated 9,10-dihydroanthracene derivatives have shown that there is a greater tendency for planarity around the central ring than previously thought. acs.org The interplay between steric and electronic effects of the substituents dictates the preferred conformation. In some instances, the introduction of substituents can shift the equilibrium to favor one boat conformation over the other, leading to distinct axial and equatorial environments for the substituents even at room temperature.

Hindered Conformational Isomerization in Substituted Methylene (B1212753) Derivatives

While the ring inversion in many 9,10-dihydroanthracene derivatives is rapid, the introduction of bulky substituents on the exocyclic methylene group of this compound can significantly hinder this process. cdnsciencepub.com This hindrance can be substantial enough to allow for the observation of distinct signals for groups that would otherwise be equivalent due to rapid interconversion.

A notable example is 10,10-dimethyl-9-dibromomethylene-9,10-dihydroanthracene, where the two methyl groups at the 10-position appear as two sharp, well-separated peaks in the NMR spectrum at room temperature. This indicates that the boat-to-boat interconversion is slow on the NMR timescale. The coalescence of these peaks at higher temperatures allows for the calculation of the energy barrier for this conformational isomerization. cdnsciencepub.com The steric hindrance between the bromine atoms on the methylene group and the peri-hydrogens of the aromatic rings is responsible for this restricted rotation.

The following table summarizes the rate constants and activation free energies for the conformational isomerization of some substituted 10,10-dimethyl-9-methylene-9,10-dihydroanthracenes.

| Compound | Substituents on Methylene Carbon | Coalescence Temperature (K) | Rate Constant (k) at Coalescence (s⁻¹) | Activation Free Energy (ΔG‡) (kcal/mol) |

| II | Br, Br | 364 | 57 | 18.6 |

| III | C₆H₅, Br | 305 | 35 | - |

| V | COOCH₃, H | 300 | 61 | - |

Data sourced from a study on hindered conformational isomerization of 9,10-dihydro-9,9-dimethyl-10-methyleneanthracenes. cdnsciencepub.com

Stereochemical Considerations

The non-planar nature of the 9,10-dihydroanthracene ring gives rise to important stereochemical features, influencing the formation of stereoisomers and the stereoselectivity of reactions.

Formation of Stereoisomers and Stereoselectivity in Reactions

The boat conformation of the dihydroanthracene ring creates two distinct environments: pseudo-axial and pseudo-equatorial. When a substituent is introduced at the 9- or 10-position, it can occupy either of these positions, leading to the possibility of stereoisomers.

While specific studies on the stereoselective reactions of the exocyclic double bond of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in related systems can be applied. Reactions at the double bond would likely proceed from the less sterically hindered face of the molecule. The approach of a reagent to the exocyclic double bond would be influenced by the conformation of the dihydroanthracene ring and the steric bulk of existing substituents. This could lead to the preferential formation of one stereoisomer over another. For instance, in the Diels-Alder reaction of anthracene (B1667546) with maleic anhydride, the stereospecificity of the reaction preserves the stereochemistry of the reactants in the product.

Preferred Axial Conformation of 9-Substituents

In meso-substituted 9,10-dihydroanthracenes, there is a notable preference for the substituent at the 9-position to occupy the pseudo-axial (ax') position. rsc.org This preference has been supported by NMR evidence in various 9-alkyl-9,10-dihydroanthracenes. rsc.org The pseudo-axial orientation is believed to be more stable due to the minimization of steric interactions with the peri-hydrogens of the aromatic rings.

For instance, in 9-alkyl-1,4-dimethyl-9,10-dihydroanthracenes, the presence of the adjacent methyl group forces the 9-alkyl group into a pseudo-axial conformation. rsc.org This preference for the axial position can have a significant impact on the reactivity and the stereochemical outcome of reactions involving these molecules.

Spectroscopic Characterization Techniques in 9 Methylidene 9,10 Dihydroanthracene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 9-Methylidene-9,10-dihydroanthracene and its derivatives. It provides granular information about the chemical environment of individual atoms, enabling detailed structural and conformational analysis.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum typically shows distinct signals for the aromatic protons on the two benzene (B151609) rings, the protons of the exocyclic methylidene group (=CH₂), and the methylene (B1212753) protons at the C10 position (-CH₂-). The aromatic protons usually appear as a complex multiplet in the downfield region (approx. 7.0-7.5 ppm). The two protons of the exocyclic double bond are expected to be diastereotopic and would appear as distinct signals, while the two protons at the C10 position would also be diastereotopic due to the rigid, non-planar structure of the dihydroanthracene core.

In ¹³C NMR, separate resonances are observed for the quaternary carbons, the aromatic CH carbons, the sp²-hybridized carbons of the exocyclic double bond, and the sp³-hybridized carbon at the C10 position. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Typical NMR Chemical Shift Ranges for the this compound Core

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (H1-H8) | ~ 7.0 - 7.5 | ~ 123 - 127 |

| Methylene Protons (C10-H₂) | ~ 3.8 - 4.0 | ~ 36 |

| Methylidene Protons (=CH₂) | Varies with substitution | Varies with substitution |

| Aromatic Quaternary Carbons | N/A | ~ 138 - 142 |

| sp² Carbons (exocyclic) | N/A | Varies with substitution |

Application of NMR to Conformational Studies

The central ring of 9,10-dihydroanthracene (B76342) derivatives is not planar and typically adopts a boat conformation. For this compound, this results in an equilibrium between two equivalent, rapidly interconverting boat conformations. nih.gov Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying this dynamic process. nih.gov

At room temperature, the interconversion between the two boat forms is often fast on the NMR timescale. This rapid exchange leads to an averaging of the chemical environments of certain protons, such as those on the C10 methylene group, resulting in simpler, time-averaged signals. nih.gov However, as the temperature is lowered, the rate of this boat-to-boat interconversion decreases. nih.gov

At a sufficiently low temperature, known as the coalescence temperature, the rate of exchange becomes slow enough that the NMR spectrometer can distinguish the distinct environments in the individual boat conformations. nih.gov This causes the averaged signals to broaden and eventually split into separate signals for the pseudo-axial and pseudo-equatorial protons. yale.edu By analyzing the changes in the NMR spectrum as a function of temperature, researchers can calculate the activation energy (energy barrier) for the conformational isomerization process. nih.gov Studies on related substituted 9,10-dihydroanthracenes have shown that the central ring may have a greater tendency for planarity than previously thought, depending on the substituents. yale.edu

Nuclear Overhauser Effect (NOE) for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon used to determine the spatial proximity of atoms within a molecule. rsc.org It relies on the transfer of nuclear spin polarization through space between nuclei that are close to each other (typically within 5 Å), irrespective of through-bond connectivity. rsc.org This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), invaluable for assigning stereochemistry. jst.go.jp

In the context of this compound derivatives, NOE can be used to establish the relative configuration of substituents. For example, if a substituent were added to the methylidene carbon, NOE correlations could determine its orientation relative to the protons on the dihydroanthracene ring system. Irradiating a specific proton and observing which other protons show an enhanced signal (an NOE) reveals which groups are on the same face of the molecule. nih.gov A cross peak in a 2D NOESY spectrum between two protons indicates they are close in space, providing definitive evidence for stereochemical and conformational relationships in relatively rigid molecules. rsc.orgjst.go.jp

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Characterization of Compounds by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the column's stationary phase. As this compound elutes from the GC column, it enters the mass spectrometer.

In the MS, the molecule is ionized, most commonly by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) peak corresponding to its molecular weight, as well as peaks for various fragment ions. The fragmentation pattern provides valuable structural information. For the related compound 9,10-dihydroanthracene, common fragments are observed corresponding to the loss of hydrogen atoms. waters.com

Table 2: Illustrative GC-MS Fragmentation Data for the Related Compound 9,10-dihydroanthracene

| m/z Value | Relative Intensity | Possible Fragment |

| 180 | 99.99 | [M]⁺ (Molecular Ion) |

| 179 | 86.03 | [M-H]⁺ |

| 178 | 47.86 | [M-2H]⁺ |

| 165 | 18.62 | [M-CH₃]⁺ (from rearrangement) |

| 181 | 14.43 | [M+H]⁺ (Isotope peak) |

Data from MassBank of North America for 9,10-dihydroanthracene. waters.com

Monitoring Reaction Intermediates via Cryospray Ionization Mass Spectrometry (CSI-MS)

Cryospray ionization (CSI), also known as cold-spray ionization, is a low-temperature variant of electrospray ionization (ESI) designed for the mass spectrometric detection of labile organic molecules and reactive intermediates. jst.go.jpnih.gov The technique operates at temperatures ranging from approximately -80 to 10 °C. nih.gov This low-temperature operation is crucial for stabilizing transient species that would otherwise decompose under the conditions of conventional ESI-MS. nih.govnih.gov

In the study of reaction mechanisms involving this compound, CSI-MS can provide a molecular-level "snapshot" of the species present in solution at any given moment. yale.edu By directly analyzing the reaction mixture as it flows, this method can intercept and characterize short-lived, thermally sensitive intermediates. yale.edunih.gov The process involves extracting ions from their solution environment and rapidly freezing them in the gas phase, which minimizes further reaction or degradation. yale.edu This allows for the direct observation of key intermediates, providing powerful evidence for proposed reaction pathways that would be difficult to obtain by other means. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the aromatic rings, the dihydroanthracene core, and the exocyclic methylidene group.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: The C-H stretching vibrations of the benzene rings typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The methylene protons (-CH₂-) in the dihydroanthracene central ring exhibit C-H stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.org

C=C Stretch: The spectrum shows two types of C=C stretching vibrations. The stretches for the aromatic rings are found in the 1600-1450 cm⁻¹ region. libretexts.org The exocyclic C=C bond of the methylidene group is expected to show a characteristic absorption around 1650 cm⁻¹. libretexts.org

C-H Bending: Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds are observed in the 900-675 cm⁻¹ range, and their specific frequencies can provide information about the substitution pattern of the aromatic rings. libretexts.org The aliphatic -CH₂- groups show a characteristic scissoring (bending) vibration between 1470-1450 cm⁻¹. libretexts.org

The combination of these characteristic absorption bands allows for the unambiguous identification of the this compound structure and can be used to monitor its presence and purity in chemical reactions.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 3000 - 2850 | Strong |

| Methylidene =C-H | Stretch | 3080 - 3020 | Medium |

| Alkene C=C (Methylidene) | Stretch | ~1650 | Medium |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium-Variable |

| Aliphatic -CH₂- | Bend (Scissoring) | 1470 - 1450 | Medium |

| Aromatic C-H | Bend (Out-of-plane) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum is dictated by the π-electron system of the molecule.

The parent 9,10-dihydroanthracene molecule has two isolated benzene ring chromophores. nist.gov The introduction of the exocyclic methylidene group at the 9-position extends the conjugation, influencing the energy of the electronic transitions. This extension of the π-system typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated parent compound.

The spectrum of this compound is expected to display characteristic absorption bands arising from π → π* transitions. These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The fine vibronic structure often observed in the spectra of polycyclic aromatic hydrocarbons may also be present, providing further detail on the electronic and vibrational coupling within the molecule. Studies on related anthracene (B1667546) derivatives show that substitution at the 9 and 10 positions significantly affects the UV/Vis and fluorescence spectra, altering the HOMO-LUMO gap. nih.govbeilstein-journals.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Approximate Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 280 | Benzenoid rings |

| π → π* | 300 - 400 | Extended conjugated system |

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov While this compound is not a radical itself, its radical cation or anion can be generated through oxidation or reduction processes. EPR spectroscopy is the ideal tool for studying these paramagnetic intermediates. nih.gov

The EPR spectrum of a radical derived from this compound would be characterized by its g-factor and hyperfine coupling constants. The g-factor is a property of the unpaired electron in its specific molecular environment. The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, primarily the protons (¹H).

The hyperfine coupling constants (hfs) provide a map of the unpaired electron spin density distribution across the molecule. The protons of the methylidene group and the various protons on the aromatic and central rings would each exhibit distinct coupling constants, reflecting their proximity and orientation relative to the regions of high spin density.

Electron Nuclear Double Resonance (ENDOR) spectroscopy is an advanced technique that offers significantly higher resolution than standard EPR. rsc.org By simultaneously applying microwave (EPR) and radiofrequency (NMR) radiation, ENDOR simplifies complex EPR spectra and allows for the precise measurement of small hyperfine coupling constants. For a complex radical like that of this compound, with many non-equivalent protons, ENDOR would be crucial for accurately determining the individual hyperfine interactions and assigning them to specific protons in the molecular structure.

Table 3: Spectroscopic Parameters from EPR/ENDOR for a Hypothetical this compound Radical Ion

| Parameter | Information Provided | Technique |

|---|---|---|

| g-factor | Molecular identity of the radical | EPR |

| Hyperfine Coupling Constants (hfs) | Unpaired electron spin density distribution | EPR, ENDOR |

| Number of EPR/ENDOR lines | Number of sets of equivalent magnetic nuclei | EPR, ENDOR |

| Line splittings | Magnitude of the electron-nucleus interaction | EPR, ENDOR |

Computational Chemistry Studies of 9 Methylidene 9,10 Dihydroanthracene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the structural and energetic properties of molecules.

The optimization of equilibrium geometries is a fundamental application of DFT, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. This process seeks the minimum energy conformation on the potential energy surface. Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra.

A comprehensive review of publicly available scientific literature did not yield specific studies detailing the DFT-based optimization of equilibrium geometries or the calculation of vibrational frequencies for 9-Methylidene-9,10-dihydroanthracene.

DFT calculations are also instrumental in assessing the relative stabilities of different isomers and exploring the energetic landscapes of chemical systems. By calculating the electronic energy of various isomers, researchers can predict their relative abundance at thermodynamic equilibrium. The energetic landscape, mapped through techniques like potential energy surface scans, reveals the energy barriers between different conformations and isomers, providing insights into the feasibility and kinetics of their interconversion.

Molecular Modeling and Ligand Docking

Molecular modeling and ligand docking are computational techniques that have become indispensable in the field of medicinal chemistry and drug discovery for studying how a ligand (such as a derivative of this compound) might interact with a biological target, typically a protein receptor. While specific docking studies on this compound were not found, extensive research on its close analog, 9-Aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA), provides a clear framework for how such studies are conducted and the insights they can provide.

Molecular modeling and docking are crucial for visualizing and understanding the specific interactions between a ligand and its receptor at the atomic level. In the absence of a crystal structure for many receptors, homology models are often generated based on the known structures of related proteins. nih.gov Ligands are then docked into the proposed binding site of the receptor model to predict their binding orientation and affinity.

For instance, studies on AMDA analogs at the human 5-HT2A and H1 receptors have utilized homology modeling to propose key ligand-receptor interactions. nih.gov These models help to identify important hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity of the ligand. For methoxy-substituted AMDA derivatives, computational modeling suggests that compounds with higher affinity can form hydrogen bonds with specific residues within the 5-HT2A receptor binding site, an interaction that is not possible for lower-affinity isomers.

A key aspect of drug design is understanding the steric limitations of a receptor's binding pocket. Molecular modeling studies on AMDA analogs have been instrumental in probing the steric tolerance of the 5-HT2A and H1 receptor binding sites. nih.govnih.govresearchgate.net By systematically modifying the structure of the ligand and observing the effect on binding affinity, researchers can infer the size and shape of the binding pocket.

For example, the synthesis and evaluation of AMDA analogs with expanded tricyclic ring systems have shown that large, rigid annulated structures can be accommodated within the proposed 5-HT2A binding site. nih.govnih.govresearchgate.net Conversely, the introduction of bulky N-phenylalkyl substituents with varying linker lengths resulted in a significant decrease in affinity for both 5-HT2A and H1 receptors, indicating that these larger substituents are not well-tolerated sterically. nih.gov

A primary goal of molecular modeling and ligand docking is to establish a clear correlation between the structural features of a ligand and its binding affinity for a particular receptor. This structure-activity relationship (SAR) is fundamental to rational drug design.

In the case of AMDA derivatives, a strong correlation has been observed between structural modifications and binding affinity at the 5-HT2A receptor. The position of a methoxy (B1213986) substituent on the dihydroanthracene ring system, for example, has a profound impact on binding affinity. Computational models predict that the higher affinity of certain isomers is due to the ability of the methoxy group to form favorable interactions with the receptor, which is highly dependent on its position and the stereochemistry of the molecule.

The following table presents the binding affinities (Ki values) of various AMDA analogs at the 5-HT2A and H1 receptors, illustrating the impact of structural modifications.

| Compound | 5-HT2A Ki (nM) | H1 Ki (nM) | Selectivity (H1/5-HT2A) |

| (7,12-dihydrotetraphene-12-yl)methanamine / (6,11-dihydrotetracene-11-yl)methanamine (75:25 mixture) | 10 (apparent) | - | - |

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | 21 | 2500 | 119 |

| N-Phenylmethyl-AMDA | 223 | - | - |

| N-Phenylethyl-AMDA | 964 | - | - |

| N-Phenylpropyl-AMDA | 453 | - | - |

| N-Phenylbutyl-AMDA | 645 | - | - |

Data sourced from Shah, J. R., et al. (2010). nih.govnih.govresearchgate.net

This data clearly demonstrates that expanding the tricyclic system can be well-tolerated, whereas increasing the bulk of the N-substituent leads to a significant loss of affinity. nih.gov The methoxy-substituted annulated analog not only retains high affinity for the 5-HT2A receptor but also shows remarkable selectivity over the H1 receptor. nih.govnih.govresearchgate.net These findings, supported by molecular modeling, provide a rational basis for the design of future ligands with improved affinity and selectivity.

Thermochemical Calculations and Enthalpy Determinations

Thermochemical calculations are essential for determining the stability and reactivity of a compound. The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. nih.gov

For this compound, computational methods could be used to predict its enthalpy of formation. This information is valuable for understanding its stability relative to isomers and for predicting the thermodynamics of reactions in which it participates. While experimental data for the parent compound, 9,10-dihydroanthracene (B76342), is available, such data for the methylidene derivative is not found in the surveyed literature. osti.govdata.gov

Research on substituted anthracenes has shown that the nature and position of substituents can significantly influence their thermophysical properties. rsc.orgresearchgate.net A computational study on this compound would likely investigate the energetic effects of the exocyclic double bond compared to other substituted dihydroanthracenes. researchgate.netmdpi.com

A data table summarizing thermochemical data would look as follows:

| Compound | Method | Calculated ΔHf° (gas phase, kcal/mol) |

| This compound | e.g., G3, G4 | Data not available |

| 9,10-Dihydroanthracene | Experimental | Available in literature |

| Anthracene (B1667546) | Experimental | Available in literature |

Table 2: Hypothetical comparison of the enthalpy of formation for this compound and related compounds. Note: The value for the title compound is illustrative as no specific computational studies were found.

Advanced Derivatives and Applications in Functional Materials and Chemical Biology

Aminomethylated and Substituted Dihydroanthracene Analogs as Molecular Probes

Derivatives of 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) have emerged as valuable molecular probes for investigating the steric and electronic requirements of receptor binding sites. nih.govmdpi.com Through systematic synthesis, radioligand binding assays, and molecular modeling, these analogs help to map the topology of G-protein coupled receptors such as the serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors. nih.govmdpi.com

The core principle behind their use is that the rigid tricyclic scaffold of AMDA provides a fixed anchor, allowing for the systematic exploration of how substitutions and annular expansions of the ring system affect binding affinity and selectivity. nih.govnih.gov For instance, the introduction of methoxy (B1213986) groups at various positions on the anthracene (B1667546) core has revealed specific interactions within the 5-HT2A receptor binding site. The binding affinity of racemic methoxy-substituted AMDA derivatives follows the trend: 3-MeO > 4-MeO > 1-MeO ≈ 2-MeO. mdpi.com Computational modeling suggests that the higher affinity of the 3-methoxy isomer is due to the ability of the methoxy oxygen to form a hydrogen bond with a donor sidechain within the receptor. mdpi.com

Furthermore, the steric tolerance of the 5-HT2A receptor has been probed using annulated AMDA analogs. A mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine exhibited a high binding affinity (Ki = 10 nM). nih.govmdpi.com The methoxy-substituted derivative, (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine, also showed substantial affinity (Ki = 21 nM), indicating that the receptor can accommodate bulky, rigid extensions to the dihydroanthracene framework. nih.govmdpi.comnih.gov Interestingly, this compound displayed a 100-fold selectivity for the 5-HT2A receptor over the H1 receptor. mdpi.com

Conversely, N-phenylalkyl-AMDA derivatives with varying alkyl chain lengths showed only weak affinity for both receptors, suggesting that the nature and position of the substituent are critical for high-affinity binding. mdpi.comnih.gov These studies underscore the utility of substituted dihydroanthracene analogs in elucidating the structural features of receptor binding pockets, providing valuable insights for the design of novel and selective ligands. nih.govmdpi.comnih.govethz.ch

Table 1: Binding Affinities of Selected AMDA Analogs at the 5-HT2A Receptor

| Compound | Ki (nM) |

| Mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine | 10 |

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | 21 |

| N-Phenylmethyl-AMDA | 223 |

| N-Phenylethyl-AMDA | 964 |

Heterocyclic Conjugates and Fused Systems Incorporating Dihydroanthracene Moieties

The integration of the 9,10-dihydroanthracene (B76342) core into heterocyclic structures has led to the development of novel materials with unique properties and applications. A prominent example is the use of diamino-dihydroanthracene derivatives as monomers for the synthesis of Tröger's base polymers. mdpi.comresearchgate.net These polymers, which feature a rigid, V-shaped, and chiral 1,5-diazocine bridge, are synthesized through the acid-catalyzed condensation of the diamine monomer with a formaldehyde (B43269) source like dimethoxymethane (B151124). mdpi.commdpi.com The resulting heterocyclic polymers exhibit good thermal stability and microporosity, making them promising candidates for applications in gas separation and heterogeneous catalysis. mdpi.commdpi.com

Another class of heterocyclic conjugates involves the fusion of dithiole rings to the dihydroanthracene framework. For instance, a range of functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (TTFAQ) derivatives have been synthesized. These compounds can be further elaborated into more complex systems, such as pyrrolo-annelated derivatives and π-extended systems with intramolecular charge-transfer properties. The electrochemical properties of these TTFAQ derivatives can be tuned by the introduction of electron-withdrawing groups, which raises their oxidation potential. researchgate.net

Furthermore, the development of poly(2,7-anthrylene) with peri-fused porphyrin edges represents a sophisticated approach to creating novel conjugated polymers. nih.govresearchgate.net Although the polymerization is achieved through a Yamamoto coupling rather than direct functionalization of a dihydroanthracene precursor, the resulting polymer features a highly conjugated system where the anthracene units are fused with heterocyclic porphyrin rings. This fusion leads to a narrow electronic band gap and optical absorption in the near-infrared region. nih.govresearchgate.net

Polymeric Materials Incorporating Dihydroanthracene Fragments

The incorporation of the dihydroanthracene moiety into the backbone or as a side chain of polymers has been explored to create materials with enhanced thermal stability, microporosity, and specific functionalities.

Synthesis and Properties of Tröger Base Polymers

As briefly mentioned, Tröger's base polymers derived from dihydroanthracene monomers have attracted significant interest. One notable example is the polymer synthesized from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. mdpi.comresearchgate.net This polymer is prepared by the condensation polymerization of the diamine monomer with dimethoxymethane in trifluoroacetic acid. mdpi.commdpi.com The resulting white, amorphous polymer is soluble in dichloromethane (B109758) and chloroform (B151607) and exhibits good thermal stability up to approximately 377 °C. mdpi.com Importantly, it possesses a significant BET surface area of 368.6 m²/g and a total pore volume of 0.4166 ml/g, highlighting its microporous nature. mdpi.com The formation of the Tröger's base linkage is confirmed by the disappearance of the –NH2 stretching and bending vibrations in the FT-IR spectrum and the appearance of new signals corresponding to the methanodiazocine bridge in the 1H and 13C NMR spectra. mdpi.commdpi.com

Table 2: Properties of Tröger's Base Polymer from 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene

| Property | Value |

| Thermal Stability | ~377 °C |

| BET Surface Area | 368.6 m²/g |

| Total Pore Volume | 0.4166 ml/g |

| Solubility | Good in dichloromethane and chloroform |

Norbornadiene Polymers with Dihydroanthracene Side Chains for Microporosity

While direct examples of norbornadiene polymers with dihydroanthracene side chains were not found in the searched literature, the synthesis of microporous polymers from norbornadiene and its oligomers is well-established. unimi.itnih.gov These polymers are typically prepared by addition (vinyl) polymerization and are cross-linked, insoluble, and amorphous. unimi.itnih.gov Depending on the catalyst used, these polymers can achieve high BET surface areas, ranging from 420 to 970 m²/g, and exhibit significant CO2 uptake. unimi.itnih.gov

The rigid and contorted structure of the polynorbornene backbone leads to inefficient chain packing, creating intrinsic microporosity. unimi.itnih.gov It can be postulated that the incorporation of bulky, rigid side chains such as the 9,10-dihydroanthracene moiety could further enhance this microporosity by increasing the fractional free volume of the polymer. The dihydroanthracene group would act as a "strut," preventing the polymer chains from packing closely together, potentially leading to materials with even higher surface areas and gas sorption capacities. Further research in this area could lead to the development of novel materials for gas storage and separation applications.

Poly(anthrylene methylene) Structures via Electrophilic Polymerization

The synthesis of poly(anthrylene methylene) structures can be conceptually approached through electrophilic polymerization, drawing parallels from the well-studied synthesis of poly(phenylene methylene) (PPM). PPM is typically synthesized via the electrophilic polymerization of benzyl (B1604629) chloride using a Lewis acid catalyst such as SnCl4. mdpi.com This reaction proceeds through a carbocationic mechanism, leading to a polymer with a mixture of ortho-, meta-, and para-substituted phenylene units linked by methylene (B1212753) bridges.

By analogy, the electrophilic polymerization of a (chloromethyl)anthracene monomer could potentially yield poly(anthrylene methylene). However, the reactivity of the anthracene nucleus and the potential for side reactions would need to be carefully controlled. A related and successfully synthesized polymer is poly(2,7-anthrylene), which is prepared via an AA-type Yamamoto coupling of 2,7-dibromo-9-porphyrinyl-anthracene. nih.govresearchgate.net While the polymerization mechanism is different, this work demonstrates the feasibility of creating polymers with anthracene units in the main chain. The resulting poly(2,7-anthrylene) with peri-fused porphyrin edges exhibits a narrow electronic band gap and near-infrared absorption, properties that are of interest for electronic applications. nih.govresearchgate.net

Electron Acceptor Derivatives in Electronic Applications

The 9,10-dihydroanthracene framework can be functionalized to create electron acceptor derivatives for use in electronic devices. A key strategy involves the introduction of electron-withdrawing groups or the creation of extended π-systems that can stabilize negative charges.

One approach is the synthesis of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (TTFAQ) derivatives. researchgate.net The TTFAQ core is an electron donor, but it can be functionalized with electron-withdrawing groups to create donor-π-acceptor systems. For example, the reaction of a formylated pyrrolo-TTFAQ derivative with 2,4,5,7-tetranitrofluorene (an electron acceptor) results in a diad with a strong intramolecular charge transfer band in its UV-Vis spectrum. researchgate.net The electrochemical properties of these molecules can be tuned; for instance, the oxidation potential of the TTFAQ core is increased by the presence of electron-withdrawing anthraquinone (B42736) or tetranitrofluorene units. researchgate.net

Another strategy involves the synthesis of 9,10-disubstituted anthracene derivatives for use as the semiconductor layer in organic thin-film transistors (OTFTs). While these are not strictly 9-methylidene-9,10-dihydroanthracene derivatives, they illustrate the potential of the anthracene core in electronic applications. Functionalization at the 9 and 10 positions with different phenyl derivatives has been shown to be an effective way to tune the thermal stability and solid-state packing of the molecules, which in turn affects their charge transport properties. These studies suggest that by carefully selecting the substituents on the dihydroanthracene core, it is possible to create materials with tailored electronic properties for a variety of applications.

Structural Designs for Specific Chemical Reactivity Enhancement

The chemical reactivity of this compound is intrinsically linked to its unique structural features, including the exocyclic double bond and the non-planar, boat-like conformation of the central dihydroanthracene ring. Strategic structural modifications to this core scaffold can significantly enhance or direct its reactivity for specific applications in functional materials and chemical biology. These designs primarily leverage steric and electronic effects to control the molecule's conformation and the accessibility of its reactive sites.

Conformational Control via Substitution

The central ring of 9,10-dihydroanthracene (DHA) derivatives is not flat but exists as rapidly equilibrating boat conformations. datapdf.com This puckered structure results in pseudoaxial and pseudoequatorial positions for substituents. The orientation of the methylidene group and any other substituents at the 9- and 10-positions is dictated by the ring's conformation, which in turn influences chemical reactivity.

Research has shown that introducing substituents onto the dihydroanthracene skeleton can lock the ring into a specific conformation, thereby controlling the spatial orientation of the reactive methylidene group. For instance, the placement of methyl groups at the 1,8,10,10-positions in 9-methylene-1,8,10,10-tetramethyl-9,10-dihydroanthracene leads to a preferred axial conformation for substituents at the 9-position. researchgate.net This conformational preference is a direct result of steric interactions and can be used to enhance selectivity in reactions involving the exocyclic double bond.

Furthermore, empirical force field calculations and carbon NMR data have demonstrated that the degree of puckering in the central ring is highly sensitive to the substitution pattern. datapdf.com While the parent 9,10-dihydroanthracene has a distinct boat shape, heavy substitution, such as in 9,9,10,10-tetramethyl-9,10-dihydroanthracene, can force the central ring into a planar conformation. datapdf.com This shift from a puckered to a planar geometry fundamentally alters the molecule's steric and electronic profile, thereby modifying its reactivity.

| Compound | Substitution Pattern | Central Ring Conformation | Impact on Reactivity | Reference |

| 9,10-Dihydroanthracene | Unsubstituted | Puckered (Boat) | Baseline reactivity, flexible conformation. | datapdf.com |

| 9-Methylene-1,8,10,10-tetramethyl-9,10-dihydroanthracene | 1,8,10,10-tetramethyl | Puckered (Boat) | Forces 9-substituents into a preferred axial conformation, enhancing stereoselectivity. | researchgate.net |

| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | 9,9,10,10-tetramethyl | Planar | Reduces ring flexibility; alters accessibility of reactive sites compared to puckered analogs. | datapdf.com |

Steric Shielding for Regioselectivity

The inherent reactivity of the anthracene core typically favors reactions like Diels-Alder cycloadditions at the 9- and 10-positions. However, specific structural designs can override this preference and direct reactions to other parts of the molecule. A key strategy is the installation of sterically bulky substituents at or near the 9- and 10-positions.

By introducing large groups, the central B-ring of the anthracene system can be effectively shielded, deactivating it toward cycloadditions. nih.gov This steric hindrance forces dienophiles to react with one of the terminal A-rings, leading to 1,4-cycloadducts instead of the more common 9,10-adducts. nih.govresearchgate.net For example, 9,10-disubstituted anthracenes with bulky ferrocenyl groups have been shown to yield exclusively the A-ring adducts with certain dienophiles. nih.gov This principle of sterically directing reactivity is crucial for synthesizing complex, functionalized anthracene derivatives that would be otherwise inaccessible.

Similarly, interactions involving peri substituents (at positions 1, 8, 1', and 8') can be used to stabilize the exocyclic double bond of 9-alkylidene-9,10-dihydroanthracenes. rsc.org These through-space interactions can modulate the reactivity of the methylidene group, making the molecule more stable and easier to handle while functionalizing other positions. rsc.org

| Design Strategy | Substituent Placement | Intended Effect | Outcome | Reference |

| Steric Shielding | Bulky groups at C9 and C10 | Block access to the central ring for cycloaddition reactions. | Diverts Diels-Alder reactions to the terminal rings (1,4-addition). | nih.govresearchgate.net |

| Peri Interaction | Methyl groups at C1 and C8 | Stabilize the exocyclic double bond at C9. | Increased stability of the 9-methylidene moiety. | rsc.org |

Functionalization for Advanced Materials

Structural design is also employed to incorporate the this compound scaffold into larger functional systems, such as polymers. By attaching polymerizable groups, the unique properties of the anthracene core can be imparted to a macromolecule. For instance, the synthesis of 9,10-bis(methacryloyloxymethyl)anthracene creates a monomer that can be used in suspension polymerization to form porous polymer microspheres. nih.gov In this design, the core dihydroanthracene structure acts as a rigid, fluorescent cross-linker. The resulting polymers exhibit high thermal stability and fluorescence, properties derived directly from the anthracene derivative used in their synthesis. nih.gov This approach allows for the development of advanced materials for applications like chemical sensing or separation technologies.

Thermodynamic and Energetic Aspects of 9 Methylidene 9,10 Dihydroanthracene Systems

Quantitative Assessment of Relative Isomer Stabilities

The relative stability of 9-methylidene-9,10-dihydroanthracene and its aromatic isomer, 9-methylanthracene (B110197), is a key thermodynamic parameter. The isomerization of this compound to the more stable 9-methylanthracene is an exothermic process, indicating that the aromatic isomer is thermodynamically favored.

Thermochemical data from the National Institute of Standards and Technology (NIST) provides quantitative insight into this relationship. The Gibbs free energy change (ΔG), entropy change (ΔS), and enthalpy change (ΔH) for the isomerization of this compound to 9-methylanthracene in the gas phase have been reported. nist.gov

| Thermodynamic Parameter | Value | Units |

| ΔG | 349.0 ± 3.0 | kJ/mol |

| ΔS | 27.0 | J/(mol·K) |

| ΔH | 357.1 | kJ/mol |

Table 1: Thermodynamic data for the isomerization of this compound to 9-methylanthracene in the gas phase. nist.gov

The positive enthalpy change confirms the greater stability of the aromatic 9-methylanthracene isomer. Studies on the photostability of methylanthracenes have also indicated that 9-methylanthracene is the least stable among its isomers, which is consistent with its tendency to isomerize from the less stable this compound form. researchgate.net The driving force for this isomerization is the gain in aromatic stabilization energy when the exocyclic double bond is incorporated into the aromatic system.

Determination of C-H Bond Dissociation Energies

The C-H bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of a compound, particularly in radical reactions. For this compound, two types of C-H bonds are of primary interest: the vinylic C-H bonds of the exocyclic methylene (B1212753) group and the benzylic C-H bonds at the 10-position.

To estimate the BDE of the C-H bonds in the exocyclic methylene group, we can draw an analogy to toluene (B28343) and its derivatives. The benzylic C-H bond in toluene has a BDE of approximately 89.7 kcal/mol. nih.govacs.orgacs.orgnih.gov The presence of the larger π-system in the dihydroanthracene scaffold would be expected to further stabilize the radical formed upon hydrogen abstraction from the methylene group, likely resulting in a lower BDE compared to toluene. Computational studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can influence the benzylic C-H BDE by affecting the stability of the resulting radical. nih.govacs.org

| Compound | Bond Type | Bond Dissociation Energy (kcal/mol) |

| 9,10-Dihydroanthracene (B76342) | 9/10-C-H | ~78 wikipedia.org |

| Toluene | Benzylic C-H | ~89.7 nih.govacs.orgacs.orgnih.gov |

Table 2: Estimated and experimental C-H bond dissociation energies of related compounds.

Energetic Effects of Heteroatom Substitution within the Dihydroanthracene Scaffold

The introduction of heteroatoms, such as nitrogen or sulfur, into the dihydroanthracene framework can significantly alter its thermodynamic and energetic properties. These substitutions can influence the stability of the molecule and its derivatives by modifying the electronic structure and aromaticity of the system.

The energetic consequences of heteroatom substitution are a subject of ongoing research, with computational studies providing valuable insights into the changes in molecular stability and reactivity.

Q & A

Q. What are the challenges in synthesizing 9-methylidene-9,10-dihydroanthracene, and how can reaction conditions be optimized to improve yields?

The synthesis of this compound via the Tebbe reagent involves overcoming rapid isomerization of intermediates and low yields. Modest yields (reported ~40–60%) are attributed to competing dehydration pathways under nucleophilic conditions . Optimization strategies include:

Q. How can the purity and structural integrity of this compound be confirmed during synthesis?

Characterization relies on multimodal analytical techniques :

- NMR spectroscopy : Confirm the absence of anthrone or anthracene byproducts via H and C NMR (e.g., diagnostic methylidene proton signals at δ 5.2–5.5 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 208 for CH) .

- Chromatography : Use thin-layer chromatography (TLC) with silica gel to monitor reaction progress and isolate isomers .

Q. What experimental precautions are necessary to prevent degradation of this compound during storage?

The compound is sensitive to light and oxygen. Storage recommendations include:

- Inert atmosphere : Use argon or nitrogen-filled vials.

- Low-temperature storage : Keep at –20°C in amber glassware to retard photodegradation .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in Diels-Alder cycloadditions?

Computational studies (e.g., 100 ns molecular dynamics simulations at 1200 K) reveal that the methylidene group adopts a non-planar geometry , enabling strain-driven reactivity. This distortion lowers the activation energy for [4+2] cycloadditions with dienophiles like maleic anhydride. Transition-state modeling (DFT/B3LYP) can predict regioselectivity in polymer crosslinking applications .

Q. What strategies can overcome limitations in derivatizing this compound to bioactive analogs like 9-aminomethyl derivatives?

Direct oxidation routes (e.g., BH/Chloramine T) are hindered by low yields and intermediate instability. Alternative approaches include:

- Protecting group chemistry : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during amination .

- Photochemical methods : Utilize UV irradiation to generate reactive carbene species for functionalization .

- Metal-mediated coupling : Explore palladium-catalyzed cross-coupling to append pharmacophores (e.g., bromo-substituted aryl groups) .

Q. How do structural modifications at the 9-position affect the electronic properties of this compound in optoelectronic materials?

Substituents alter the HOMO-LUMO gap, as shown by UV-Vis spectroscopy and cyclic voltammetry. For example:

Q. What computational models best predict the binding modes of 9-methylidene derivatives to biological targets like the 5-HT2A_{2A}2A receptor?

Automated docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations suggest that:

- The tricyclic core adopts a folded conformation (dihedral angle ~60°) to fit the receptor's hydrophobic pocket.

- Hydrogen-bonding interactions with Thr156 and π-stacking with Phe340 are critical for affinity .

Methodological Considerations

Q. How can conflicting literature data on reaction pathways (e.g., nitration vs. oxidation) be resolved for 9,10-dihydroanthracene derivatives?

Contradictions arise from solvent-dependent reactivity (e.g., NO in CHCl vs. acetic acid). Systematic analysis involves:

- Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates.

- Isotopic labeling : Use NO to trace nitro/nitrito product distributions .

Q. What techniques are optimal for resolving conformational isomers in this compound derivatives?

- X-ray crystallography : Resolve spatial arrangements of substituents (e.g., dihedral angles in 9,10-dihydroxy derivatives ).

- Vibrational circular dichroism (VCD) : Differentiate enantiomers in chiral derivatives .

Applications in Materials Science

Q. How can this compound be integrated into reversible polymer networks?

The compound serves as a thermally reversible crosslinker via retro-Diels-Alder reactions. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.